4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Description
The compound 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine (CAS: 1030386-12-9) is a heterocyclic molecule with a molecular formula of C₂₅H₂₂F₃N₃O₂S and a molecular weight of 485.52 g/mol . Its structure features:
- A pyrazole core substituted at position 3 with a naphthalen-1-yl group, enhancing hydrophobic interactions.
- A piperidine ring at position 1, functionalized with a 3-(trifluoromethyl)phenyl sulfonyl group, which contributes to electron-withdrawing properties and metabolic stability.
This compound’s design combines aromatic and fluorinated motifs, common in pharmaceuticals targeting receptors or enzymes with hydrophobic binding pockets.
Properties
IUPAC Name |
4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O2S/c26-25(27,28)19-7-4-8-20(15-19)34(32,33)31-13-11-18(12-14-31)23-16-24(30-29-23)22-10-3-6-17-5-1-2-9-21(17)22/h1-10,15-16,18H,11-14H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPQJTDKKIDMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the trifluoromethyl and sulfonyl groups. The synthetic pathway often employs hydrazine derivatives and various electrophiles to achieve the desired structural complexity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazole framework. For instance, derivatives containing trifluoromethyl phenyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL, indicating potent antibacterial effects .
The mechanism of action appears to involve interference with bacterial cell function, as evidenced by macromolecular synthesis inhibition studies. These compounds demonstrated broad-spectrum activity with minimal toxicity to human cultured cells, suggesting a favorable therapeutic index .
Anticancer Activity
The pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that certain substituted pyrazoles can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer models. The structure-activity relationship (SAR) studies suggest that the presence of bulky substituents enhances anti-proliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its molecular structure. Key features influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| Naphthalene moiety | Provides hydrophobic interactions with target proteins |
| Sulfonyl group | May facilitate binding affinity through hydrogen bonding |
Case Studies
- Antibacterial Efficacy : A study involving a series of trifluoromethyl-substituted pyrazoles demonstrated their effectiveness against biofilms formed by S. aureus. The compounds not only inhibited biofilm formation but also showed bactericidal effects against stationary phase cells, which are typically resistant to conventional antibiotics .
- Cytotoxicity in Cancer Models : In another investigation, a derivative of the compound was tested against various cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 5 µM. The study also noted that these compounds triggered apoptosis via mitochondrial pathways, suggesting potential for development as anticancer agents .
Comparison with Similar Compounds
Structural Analogues in Urea-Linked Piperazine Derivatives ()
Compounds 11a–11o in are urea derivatives with a thiazole-piperazine-hydrazinyl backbone and variable aryl substituents. Key comparisons include:
Key Differences :
- The target compound replaces the urea linker with a sulfonylpiperidine moiety , reducing hydrogen-bonding capacity but improving solubility and enzymatic resistance.
Fluorinated Pyrazole Derivatives ()
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (): Molecular Weight: 368.4 g/mol (C₂₅H₁₇FN₂). Features a naphthalen-1-yl group on pyrazole, similar to the target compound. Demonstrated binding affinity to estrogen receptor alpha (ERα), comparable to 4-OHT (a known ligand) .
- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Molecular Weight: 434.3 g/mol (C₂₁H₁₉F₃N₂O₄). Contains electron-rich methoxy groups and a trifluoromethyl group, enhancing interactions with polar residues.
Sulfonamide and Sulfonate Derivatives ()
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ():
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide ():
- Molecular Weight: 432.8 g/mol (C₁₇H₁₂ClF₃N₄O₃S).
- Combines pyridine and sulfonamide groups, offering dual hydrogen-bonding sites. The chloro-CF₃-pyridine motif increases electrophilicity compared to the target’s naphthyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
